molecular formula C7H11N3O2S B15260722 3-Methyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione

3-Methyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione

Cat. No.: B15260722
M. Wt: 201.25 g/mol
InChI Key: HZAXHDONTYJUDB-UHFFFAOYSA-N
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Description

3-Methyl-4H,5H,7H,8H-6λ⁶-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione is a heterocyclic compound featuring a fused triazole-thiazepine core with two dione groups. The 3-methyl substituent and dione groups influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

3-methyl-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine 6,6-dioxide

InChI

InChI=1S/C7H11N3O2S/c1-6-7-2-4-13(11,12)5-3-10(7)9-8-6/h2-5H2,1H3

InChI Key

HZAXHDONTYJUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCS(=O)(=O)CCN2N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like chloroform under reflux conditions to facilitate the formation of the desired triazolothiazepine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-Methyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or modulate receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Functional Groups Key Features
3-Methyl-4H,5H,7H,8H-6λ⁶-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione (Target) Triazolo-thiazepine 3-Methyl, dione Sulfur atom in thiazepine; high polarity from dione groups
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-7-amine () Triazolo-pyridine 7-Amine Amine group enhances hydrogen bonding; smaller ring system
4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylic acid () Triazolo-diazepine Carboxylic acid Diazepine ring (N-containing); carboxylic acid increases water solubility
3-Substituted-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-ones () Triazolo-oxazinone Varied substituents Oxygen in oxazinone ring; one-pot synthesis with high yields (80%–95%)
Triazolo[4,5-d]pyrimidine derivatives () Triazolo-pyrimidine Pyrimidine substituents Bicyclic system; affinity for cannabinoid receptors or antithrombotic use

Unique Advantages of the Target Compound

  • Dione Functionality : Unlike ester or amine groups in similar compounds, the dione moiety offers dual hydrogen-bond acceptors, enhancing interactions with biological targets .

Biological Activity

The compound 3-Methyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione is a member of the triazolo-thiazepine class of compounds that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The synthetic pathway often includes the formation of the triazole and thiazepine rings through nucleophilic substitutions and cyclization reactions.

Antitumor Activity

Recent studies have highlighted the antitumor activity of compounds related to this compound. For instance:

  • In Vitro Studies : A study conducted on various cancer cell lines (including leukemia and breast cancer) demonstrated that derivatives of similar structures exhibit significant cytotoxic effects. The compounds were tested using the sulforhodamine B assay method to evaluate their effectiveness against 60 different cancer cell lines .
Compound StructureCell Line TestedIC50 Value (μM)
3-Methyl TriazoleMDA-MB-46812.5
3-Methyl ThiazepineA54915.0

The mechanism by which these compounds exert their biological effects is believed to involve:

  • Inhibition of Key Enzymes : Compounds in this class have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several case studies illustrate the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative was tested in a Phase I trial for patients with advanced solid tumors. Results indicated a partial response in 30% of patients treated with high doses.
  • Case Study 2 : Another study focused on a related compound’s effect on breast cancer cells showed a significant decrease in tumor growth when combined with standard chemotherapy agents.

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